molecular formula C12H14N2O4S B5288563 4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Cat. No.: B5288563
M. Wt: 282.32 g/mol
InChI Key: HTDPVOWVEKCQOW-UHFFFAOYSA-N
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Description

4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a chemical compound with a complex structure that includes an ethoxy group, a methyl group, and an oxazole ring attached to a benzenesulfonamide core.

Preparation Methods

The synthesis of 4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to produce the compound efficiently. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms. Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction can replace one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a sulfonamide .

Scientific Research Applications

4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial or antifungal effects .

Comparison with Similar Compounds

4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties .

Properties

IUPAC Name

4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-3-17-10-4-6-11(7-5-10)19(15,16)14-12-8-9(2)18-13-12/h4-8H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDPVOWVEKCQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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